5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Overview
Description
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-: is a tricyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core. Benzodiazepines are well-known for their psychoactive properties, and the imidazo ring often enhances the biological activity of these compounds. The 10,11-dihydro derivative of 5H-Imidazo(2,1-c)(1,4)benzodiazepine has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- typically involves the preparation of aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones, followed by their reduction and subsequent cyclization . The key steps include:
Preparation of Aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones: This involves the reaction of 2-nitrobenzyl halides with imidazole derivatives under basic conditions.
Cyclization: The resulting amine undergoes cyclization to form the imidazo ring fused to the benzodiazepine core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable methods for the synthesis of similar compounds, such as midazolam, involve the use of isocyanide reagents and one-pot condensation reactions . These methods could potentially be adapted for the large-scale production of 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-.
Chemical Reactions Analysis
Types of Reactions:
Cyclization: The amine undergoes cyclization to form the imidazo ring fused to the benzodiazepine core.
Common Reagents and Conditions:
Reducing Agents: Iron/acetic acid, titanium (III) chloride.
Cyclization Conditions: Typically involves heating and the use of acidic or basic catalysts.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- involves its interaction with central benzodiazepine receptors and adenosine A1 receptors . By binding to these receptors, the compound can modulate neurotransmitter release and neuronal excitability, leading to its psychoactive effects. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
Comparison with Similar Compounds
Midazolam: Another imidazobenzodiazepine with similar psychoactive properties.
Triazolam: A triazolobenzodiazepine with anxiolytic and hypnotic effects.
Uniqueness:
Properties
IUPAC Name |
5,10-dihydro-4H-imidazo[2,1-c][1,4]benzodiazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-6,13H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSCOZZXRQEHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN2CC3=CC=CC=C3N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228749 | |
Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-31-4 | |
Record name | 10,11-Dihydro-5H-imidazo[2,1-c][1,4]benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78105-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078105314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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